molecular formula C14H18N2OS2 B2853259 {1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol CAS No. 2415632-91-4

{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol

Cat. No.: B2853259
CAS No.: 2415632-91-4
M. Wt: 294.43
InChI Key: VNMNEQQDBYRCOM-UHFFFAOYSA-N
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Description

{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is a complex organic compound featuring a benzothiazole ring substituted with a methylsulfanyl group, linked to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a methylthiol reacts with the benzothiazole derivative.

    Piperidine Ring Formation: The piperidine ring is formed by reacting the benzothiazole derivative with a suitable piperidine precursor under basic conditions.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the piperidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, where various nucleophiles can replace the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is studied for its potential as a building block in the synthesis of more complex molecules

Biology

Biologically, this compound is of interest due to its potential antimicrobial and antifungal properties. The benzothiazole ring is known for its biological activity, and the presence of the piperidine ring may enhance its interaction with biological targets.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzothiazole and piperidine rings.

Mechanism of Action

The mechanism by which {1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity

Properties

IUPAC Name

[1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-18-11-2-3-12-13(8-11)19-14(15-12)16-6-4-10(9-17)5-7-16/h2-3,8,10,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMNEQQDBYRCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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